3-(((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl)-4-fluorobenzonitrile
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Overview
Description
3-(((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl)-4-fluorobenzonitrile is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl)-4-fluorobenzonitrile typically involves multiple steps. One common method starts with the preparation of 5-amino-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate to form the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl)-4-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a potential drug candidate due to its biological activity.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biology: It may be used as a biochemical probe to study various biological processes.
Mechanism of Action
The mechanism of action of 3-(((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl)-4-fluorobenzonitrile is not fully understood but is believed to involve interactions with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorobenzonitrile moiety may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-mercapto-1,3,4-thiadiazole: Another thiadiazole derivative with similar biological activities.
5-(((5-Amino-1,3,4-thiadiazole-2-yl)thio)methyl)-4-phenyl-1,2,4-triazole-3-thione: A compound with a similar structure but different pharmacological properties.
Uniqueness
3-(((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl)-4-fluorobenzonitrile is unique due to the presence of the fluorobenzonitrile moiety, which can significantly influence its chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C10H7FN4S2 |
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Molecular Weight |
266.3 g/mol |
IUPAC Name |
3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-fluorobenzonitrile |
InChI |
InChI=1S/C10H7FN4S2/c11-8-2-1-6(4-12)3-7(8)5-16-10-15-14-9(13)17-10/h1-3H,5H2,(H2,13,14) |
InChI Key |
SWUYAMUAVXXSKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)CSC2=NN=C(S2)N)F |
Origin of Product |
United States |
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